molecular formula C8H10N2O2 B1637091 N-ethyl-3-nitroaniline

N-ethyl-3-nitroaniline

Cat. No.: B1637091
M. Wt: 166.18 g/mol
InChI Key: HTVZQOWXJLNSFO-UHFFFAOYSA-N
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Description

Significance and Context within Aromatic Amine and Nitro Compound Chemistry

Within the broader categories of aromatic amines and nitro compounds, N-ethyl-3-nitroaniline serves as a key exemplar of functional group interplay. Aromatic amines are foundational building blocks in the chemical industry, forming the basis for a vast array of dyes, polymers, and pharmaceuticals. nih.gov The amino group in this compound can be diazotized and coupled to form azo dyes, a class of compounds known for their vibrant colors. google.com

The presence of the nitro group is equally crucial. As a strong electron-withdrawing group, it deactivates the benzene (B151609) ring towards electrophilic substitution and influences the basicity of the amino group. acs.org More importantly, the nitro group is a key functional handle for further transformations. Its selective reduction provides a reliable route to the corresponding phenylenediamine derivative, N-ethylbenzene-1,3-diamine. This reduction is a cornerstone reaction in synthetic chemistry, opening pathways to a different class of compounds with distinct properties and applications. nih.govunimi.it Modern research often focuses on achieving this transformation efficiently and selectively using advanced catalytic systems, including various nanoparticles. nih.govpatsnap.com The study of this compound and its isomers, therefore, provides valuable insights into reaction mechanisms, catalyst performance, and the synthesis of functional materials.

Historical Perspectives in Chemical Synthesis Research

The synthesis of this compound is historically rooted in the N-alkylation of primary aromatic amines, a classic transformation in organic chemistry. The most direct historical method involves the reaction of 3-nitroaniline (B104315) with an ethylating agent, such as an ethyl halide or diethyl sulfate. researchgate.net A significant challenge in these early alkylation procedures was the control of selectivity. The reaction could readily proceed to form the dialkylated product, N,N-diethyl-3-nitroaniline, or a mixture of mono- and di-alkylated products, making the isolation of pure this compound difficult. researchgate.netgoogle.com

To overcome this, historical methods often involved careful control of reaction conditions, such as stoichiometry and temperature, or employed protecting group strategies. For instance, one of the amino hydrogens could be protected with an acyl group, followed by alkylation and subsequent deprotection to yield the desired mono-ethylated product. google.com Another approach mentioned in the literature involves the alkylation of 3-nitroaniline with diethyl sulfate, where this compound is generated as a by-product that can be trapped and separated. researchgate.net More recent developments have focused on improving the efficiency and environmental footprint of this reaction, for example, by using microwave irradiation in water as a greener alternative to traditional methods. researchgate.net

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound is primarily focused on its application as a synthetic intermediate. Its bifunctional nature makes it a valuable building block for creating molecules with specific electronic or biological properties. For instance, substituted nitroanilines are key starting materials in multi-step syntheses of complex heterocyclic structures. One notable example is the Bartoli indole (B1671886) synthesis, where substituted nitroaromatics react with vinyl Grignard reagents to form substituted indoles, a common scaffold in medicinal chemistry. rsc.org

A significant area of contemporary research is the catalytic reduction of the nitro group. The resulting N-ethylbenzene-1,3-diamine is a precursor for polyamides, dyes, and other functional materials. Research is actively exploring the use of novel heterogeneous catalysts, such as metal nanoparticles supported on materials like graphene oxide or metal oxides, to achieve this reduction with high efficiency, selectivity, and recyclability under mild conditions. nih.govunimi.itpatsnap.com While much of this catalyst development work uses isomers like 4-nitroaniline (B120555) for testing, the findings are broadly applicable to this compound. nih.govresearchcommons.org

Future research directions are likely to expand on these themes. There is growing interest in using this compound and its derivatives to synthesize novel functional dyes for advanced applications, such as in electronic devices or sensors. Furthermore, its role as a scaffold in medicinal chemistry may be explored more deeply, with the ethyl and nitro/amino groups providing vectors for modification to generate libraries of compounds for biological screening. The continued development of green and efficient synthetic methods for both its preparation and its subsequent transformations will also remain a key focus. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key physicochemical properties of the compound. Data is compiled from publicly available chemical databases. nih.govchemsrc.comstenutz.eu

PropertyValue
IUPAC Name This compound
Synonyms 3-Nitro-N-ethylaniline
CAS Number 4319-19-1
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Melting Point 60 °C
Appearance Data not available
XLogP3 2.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 166.074227566 Da

Table 2: Spectroscopic Data References for this compound This table provides references to available spectroscopic data for the characterization of this compound. nih.gov

Spectrum TypeSource Reference
¹³C NMR W. Robien, Inst. of Org. Chem., Univ. of Vienna
GC-MS John Wiley & Sons, Inc.
IR (Vapor Phase) John Wiley & Sons, Inc.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N-ethyl-3-nitroaniline

InChI

InChI=1S/C8H10N2O2/c1-2-9-7-4-3-5-8(6-7)10(11)12/h3-6,9H,2H2,1H3

InChI Key

HTVZQOWXJLNSFO-UHFFFAOYSA-N

SMILES

CCNC1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CCNC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for N Ethyl 3 Nitroaniline and Analogous Compounds

Direct Synthesis Approaches to N-ethyl-3-nitroaniline

Direct synthesis methods for this compound focus on constructing the molecule by forming the crucial ethyl-amino bond or by starting with a precursor that is strategically modified.

Amination Reactions in this compound Synthesis

Amination reactions, particularly nucleophilic aromatic substitution (SNAr) and modern cross-coupling techniques, represent viable, though less direct, routes. In a hypothetical SNAr context, a precursor like 1-chloro-3-nitrobenzene (B92001) or 1-fluoro-3-nitrobenzene (B1663965) could be reacted with ethylamine. The strong electron-withdrawing effect of the nitro group activates the aromatic ring, making it susceptible to nucleophilic attack by the amine. The reaction of 4-fluoro-3-nitroaniline (B182485) with ethanolamine, for instance, proceeds at elevated temperatures in water, with the pH maintained between 8.5 and 9.5 to facilitate the substitution. google.com This general principle can be extended to other halo-nitroaromatics.

Another advanced approach involves the oxidative cross-coupling of C(sp2)-H and N-H bonds. nih.gov This method allows for the direct amination of nitroarenes. For example, the reaction of nitrobenzene (B124822) with various secondary amines can be achieved, suggesting that a similar reaction with N-ethylaniline could potentially form N-ethyl-nitroaniline isomers. nih.gov Research has also demonstrated the synthesis of N-substituted nitro-p-phenylenediamines by reacting a fluoronitroaniline with an amine at temperatures between 80°C and 120°C. google.com

Alkylation Strategies for Nitroanilines (e.g., from 3-nitroaniline)

The most direct and common strategy for synthesizing this compound is the N-alkylation of 3-nitroaniline (B104315). This approach involves introducing an ethyl group onto the nitrogen atom of the starting aniline (B41778). Reductive amination is a key method for this transformation. acs.org For example, reacting 3-nitroaniline with an appropriate carbonyl compound in the presence of a reducing agent can yield the desired N-alkylated product.

Various alkylating agents and conditions can be employed. The use of ionic liquids as solvents has been shown to be an effective medium for the N-alkylation of anilines with alkyl halides. psu.edu For instance, reacting an aniline with ethyl iodide in an ionic liquid like [bmim][Tf2N] can produce the corresponding N-ethylaniline with good selectivity. psu.edu Another method is reductive alkylation using a ketone and a hydrogenation catalyst, which is particularly useful for preparing N,N'-dialkylphenylenediamines from nitroanilines. google.com

A study on organocatalytic reductive amination demonstrated the synthesis of N-benzyl-3-nitroaniline from 3-nitroaniline and benzaldehyde (B42025) with a 75% yield, highlighting the applicability of this method for N-alkylation of nitroanilines. acs.org

Starting MaterialReagent(s)ProductYieldReference
3-NitroanilineBenzaldehydeN-Benzyl-3-nitroaniline75% acs.org
AnilineEthyl IodideN-EthylanilineHigh psu.edu

One-Pot Reaction Systems for N-alkyl Anilines (e.g., from nitrobenzene and ethanol)

One-pot synthesis offers an efficient and atom-economical route to N-alkyl anilines directly from nitroaromatic compounds and alcohols. sciengine.comresearchgate.net This process combines the reduction of the nitro group and the N-alkylation of the resulting amine in a single reactor. sciengine.comresearchgate.net

In a notable example, N-ethylaniline was synthesized from nitrobenzene and ethanol (B145695) over a Raney Ni catalyst. sciengine.com The reaction proceeds through the in-situ generation of hydrogen from the aqueous-phase reforming of ethanol. This hydrogen then reduces nitrobenzene to aniline, which is subsequently N-alkylated by ethanol. sciengine.comresearchgate.net Under optimized conditions of 413 K and a nitrogen pressure of 1 MPa, a 100% conversion of nitrobenzene was achieved with a selectivity of 85.9% for N-ethylaniline after 8 hours. sciengine.com

Similarly, a heterogeneous Pt₃Sn/Al₂O₃ catalyst has been used for the one-pot synthesis of various N-alkyl anilines from nitroaromatics and alcohols in a continuous-flow fixed-bed reactor. pku.edu.cnpku.edu.cn At 503 K, this system yielded a total of 98.2% for N-ethyl and N,N-diethyl aniline from nitrobenzene. pku.edu.cnpku.edu.cn These methods demonstrate a powerful strategy for producing this compound by substituting nitrobenzene with 1,3-dinitrobenzene (B52904) or another suitable precursor.

NitroaromaticAlcoholCatalystTemperatureProduct(s)Selectivity/YieldReference
NitrobenzeneEthanolRaney Ni413 KN-Ethylaniline85.9% sciengine.com
NitrobenzeneEthanolPt₃Sn/Al₂O₃503 KN-Ethylaniline & N,N-Diethylaniline98.2% (total) pku.edu.cnpku.edu.cn

Synthesis of this compound Derivatives

Derivatives of this compound are typically synthesized by introducing additional functional groups onto the aromatic ring or by modifying the existing amino group.

Nitration Processes for Substituted Anilines and Nitroanilines

The nitration of N-ethylaniline is a common method to produce nitro derivatives. However, the position of the incoming nitro group is directed by the activating ethylamino group. Direct nitration of N-ethylaniline with a mixture of nitric acid and sulfuric acid typically yields the p-nitro isomer (4-nitro-N-ethylaniline). researchgate.net The formation of the meta-isomer (3-nitro) is generally less favored under these classic nitrating conditions. researchgate.net

To obtain derivatives with multiple nitro groups, such as N-ethyl-2,4-dinitroaniline, N-ethylaniline is treated with a mixture of concentrated sulfuric and nitric acid at low temperatures. The synthesis of N,2,4,6-tetranitro-N-ethylaniline involves the nitration of N-ethylaniline derivatives under more forceful conditions. dtic.mil The study of nitration on N-alkyl anilines has shown that the reaction can lead to inconsistent regioisomers and potential oxidation products, making precise control challenging. researchgate.net

SubstrateReagentsProductReference
N-EthylanilineHNO₃ / H₂SO₄p-Nitro-N-ethylaniline researchgate.net
N-EthylanilineConc. H₂SO₄ / HNO₃ (low temp)N-Ethyl-2,4-dinitroaniline

Condensation Reactions for Derivatization (e.g., Schiff Bases from Nitroanilines)

Condensation reactions provide a straightforward method for derivatizing this compound, particularly through the formation of Schiff bases. Schiff bases, characterized by an azomethine group (-CH=N-), are formed by the condensation of a primary or secondary amine with an active carbonyl compound, such as an aldehyde or ketone. asianpubs.orgfud.edu.ng

Research has extensively documented the synthesis of Schiff bases from various nitroanilines. For example, 3-nitroaniline can be condensed with benzaldehyde in an ethanol medium, often with an acid catalyst like acetic acid or sulfuric acid, to form the corresponding Schiff base. asianpubs.orgwisdomlib.orgresearchgate.net The reaction is typically carried out under reflux for a few hours. wisdomlib.org Similarly, Schiff bases have been synthesized from 2-nitroaniline (B44862) and 4-nitroaniline (B120555) by condensing them with vanillin (B372448) or salicylaldehyde (B1680747) derivatives in hot ethanol. asianpubs.orgwisdomlib.org These established procedures can be directly applied to this compound, reacting it with various aldehydes and ketones to generate a diverse library of Schiff base derivatives. These reactions are foundational in coordination chemistry as the resulting Schiff base ligands can coordinate with metal ions. wisdomlib.org

AmineCarbonyl CompoundSolvent/CatalystProduct TypeReference
3-NitroanilineBenzaldehydeEthanol / Acetic AcidSchiff Base researchgate.net
3-NitroanilineVanillinHot EthanolSchiff Base wisdomlib.org
4-NitroanilineSalicylaldehydeEthanol / H₂SO₄Schiff Base asianpubs.org

Multi-component Reaction Strategies in Nitroaniline Derivative Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, efficient step. ekb.eg These reactions are particularly valuable in generating libraries of compounds for various applications. ekb.egnih.gov In the context of nitroaniline derivatives, MCRs provide a versatile platform for introducing structural diversity.

One notable application involves the synthesis of indole (B1671886) derivatives. A three-component reaction of 1H-indole-3-carbaldehyde, malononitrile, and various amine derivatives, including 3-nitroaniline, has been successfully employed to produce novel indole compounds. ekb.eg This approach highlights the utility of nitroanilines as key building blocks in the construction of heterocyclic systems. ekb.eg

Similarly, the synthesis of quinoline (B57606) derivatives can be achieved through MCRs. A method utilizing p-nitroaniline, benzaldehyde derivatives, and phenylacetylene, promoted by niobium pentachloride as a Lewis acid catalyst, has been reported to generate quinoline structures with good to high yields. blucher.com.brresearchgate.net The reaction proceeds by combining three or more reagents in a single reaction vessel, demonstrating the atom economy and selectivity of this synthetic strategy. blucher.com.br

Another example of MCRs in the synthesis of nitroaniline derivatives is the three-component ring transformation of dinitropyridone with a ketone and a nitrogen source, such as ammonium (B1175870) acetate (B1210297). mdpi.com This reaction can lead to the formation of functionalized nitroanilines, where the dinitropyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde. mdpi.com

The table below summarizes examples of multi-component reactions used in the synthesis of nitroaniline derivatives.

Nitroaniline ReactantOther ReactantsCatalyst/PromoterProduct Class
3-Nitroaniline1H-Indole-3-carbaldehyde, MalononitrileTriethylamineIndole derivatives
p-NitroanilineBenzaldehyde derivatives, PhenylacetyleneNiobium PentachlorideQuinoline derivatives
Dinitropyridone (as nitroaniline precursor)Ketones, Ammonium Acetate-Functionalized Nitroanilines

Formation of N-Nitrosated Nitroaniline Derivatives (e.g., from ethyl centralite degradation)

N-Nitrosated nitroaniline derivatives are a significant class of compounds, often formed as degradation products of propellant stabilizers like ethyl centralite (1,3-diethyl-1,3-diphenylurea). dtic.mildtic.mil The stabilization process in propellants involves the reaction of ethyl centralite with nitrogen oxides, leading to a variety of nitrated and nitrosated derivatives. dtic.mil The breakdown of ethyl centralite can result in the formation of N-ethylaniline derivatives, which can be further nitrosated. bibliotekanauki.pl

The synthesis of these N-nitroso compounds can also be achieved through direct chemical methods. A common laboratory procedure for the N-nitrosation of N-alkylanilines involves the use of sodium nitrite (B80452) in an acetic acid solution. dtic.milresearchgate.net More specifically, N-nitroso-N-alkyl compounds, such as N-nitroso-N-ethyl-4-nitroaniline and N-nitroso-N-ethyl-2-nitroaniline, have been synthesized using nitrosyl acetate in acetic acid as the N-nitrosating agent. researchgate.net

During the degradation of ethyl centralite, various N-nitrosated derivatives have been identified. The study of these degradation pathways is crucial for understanding the long-term stability of propellants. dtic.mil

Parent CompoundNitrosating AgentProduct ExampleReference
N-Ethylaniline derivativesSodium Nitrite in Acetic AcidN-Nitrosated N-ethylaniline derivatives dtic.milresearchgate.net
N-Ethyl-4-nitroanilineNitrosyl Acetate in Acetic AcidN-Nitroso-N-ethyl-4-nitroaniline researchgate.net
N-Ethyl-2-nitroanilineNitrosyl Acetate in Acetic AcidN-Nitroso-N-ethyl-2-nitroaniline researchgate.net

Sulfonation Reactions for Nitroaniline Derivatization (e.g., N-ethyl-N-(3′-sulfo)benzyl aniline)

Sulfonation is a key reaction for the derivatization of aniline compounds, often employed to enhance water solubility or to introduce a reactive handle for further chemical modification. A prominent example is the synthesis of N-ethyl-N-(3′-sulfo)benzyl aniline, an important intermediate in the dye industry. lookchem.com

The synthesis of N-ethyl-N-(3′-sulfo)benzyl aniline is typically achieved through the sulfonation of N-ethyl-N-benzylaniline. google.comnjit.edu One method involves reacting N-ethyl-N-benzylaniline with 20% to 30% fuming sulfuric acid at a controlled temperature range of 72 °C to 78 °C. google.comsmolecule.com The weight ratio of N-ethyl-N-benzylaniline to sulfur trioxide in the fuming sulfuric acid is maintained between 1:0.36 and 1:0.45. google.comsmolecule.com Following the sulfonation, the reaction mixture is cooled and diluted with water to precipitate the product, which is then isolated by centrifugation. google.comsmolecule.com This process can yield a product with a purity higher than 99%. google.com

An alternative approach involves dissolving N-ethyl-N-benzylaniline in concentrated sulfuric acid and then using nicotinic acid for the sulfonation. google.com The resulting sulfonated liquid is then worked up to isolate the final product. google.com Research has shown that controlling the volume of the caustic quench during precipitation can lead to greater and more consistent yields of the meta-sulfonic acid derivative. njit.edu

The position of the sulfonic acid group on the benzyl (B1604629) ring has been a subject of investigation, with studies confirming its entry at the meta position under the specified reaction conditions. njit.edu

Starting MaterialSulfonating AgentKey Reaction ConditionsProduct
N-Ethyl-N-benzylaniline20-30% Fuming Sulfuric Acid72-78 °CN-ethyl-N-(3′-sulfo)benzyl aniline
N-Ethyl-N-benzylanilineConcentrated Sulfuric Acid / Nicotinic Acid-N-ethyl-N-(3′-sulfo)benzyl aniline

Synthesis of N-Nitro Urea (B33335) Derivatives

N-Nitro urea derivatives are another important class of compounds that can be synthesized from nitroanilines. These compounds have applications in various fields, including as energetic materials. The synthesis of unsymmetrical urea and thiourea (B124793) derivatives can be achieved from nitroarenes using a tin (II) chloride dihydrate/choline chloride eutectic mixture as a reductive reaction medium. chemicalpapers.com This method involves the reaction of nitroarenes with phenyl isocyanate or phenyl isothiocyanate. chemicalpapers.com

In the context of propellant chemistry, nitro urea derivatives of ethyl centralite are formed during its degradation. dtic.mil The general method for preparing these nitro urea derivatives involves the N-alkylation of mono- and dihydrido nitro derivatives of 1,3-diaryl ureas. dtic.mil These precursors are synthesized by coupling the appropriate nitroaniline with a nitrophenylisocyanate. dtic.mil For instance, the reaction of N-ethylaniline with 4-nitrophenylisocyanate can yield the corresponding urea derivative. dtic.mil

A novel series of N-nitro urea derivatives containing various amino acid ethyl esters has also been conveniently synthesized, showcasing the versatility of this class of compounds. gavinpublishers.com Furthermore, a method for producing p-nitrosoaniline from the reaction of urea with nitrobenzene has been developed, which can then serve as a precursor for other derivatives. ineosopen.orgineosopen.org

Nitroaniline/Nitroarene ReactantCo-reactantReaction Conditions/ReagentsProduct Class
NitroarenesPhenyl isocyanate / Phenyl isothiocyanateTin (II) chloride dihydrate/choline chlorideUnsymmetrical urea/thiourea derivatives
NitroanilineNitrophenylisocyanate-N-hydrido nitro derivatives of 1,3-diaryl ureas
N-Ethylaniline4-NitrophenylisocyanateToluene, refluxUrea derivative
NitrobenzeneUreaKOH, K2CO3, DMSO, 90 °Cp-Nitrosoaniline

Reaction Mechanisms and Advanced Reactivity Studies of N Ethyl 3 Nitroaniline

Mechanistic Investigations of Nitro Group Transformations

The nitro group of N-ethyl-3-nitroaniline is a key functional group that can undergo several important transformations, most notably reduction to an amino group. Understanding the mechanisms of these reactions is crucial for controlling reaction pathways and achieving desired products.

Hydrogenation Reaction Mechanisms of Nitro Compounds

The catalytic hydrogenation of nitroaromatic compounds to their corresponding anilines is a widely studied and industrially significant reaction. uctm.edu The generally accepted mechanism, first proposed by Haber, involves a stepwise reduction of the nitro group. rsc.org This process, known as the "hydrogenation" pathway, proceeds through the formation of nitroso and hydroxylamine (B1172632) intermediates. rsc.orgresearchgate.netorientjchem.orgmdpi.com

The catalytic cycle typically begins with the adsorption and activation of molecular hydrogen on the surface of a metal catalyst, such as palladium or platinum. orientjchem.org The nitroaromatic compound then interacts with the catalyst surface, where it is sequentially reduced by the activated hydrogen. orientjchem.org The process can be summarized as follows:

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

The rate of reduction can be influenced by the nature of the catalyst, solvent, temperature, and the presence of other substituents on the aromatic ring. orientjchem.orgresearchgate.net For instance, studies on substituted nitrobenzenes have shown that electron-donating groups can decrease the reduction rate. orientjchem.org The relative rates of hydrogenation for different isomers of nitroaniline have been observed to follow the order: p-nitroaniline > m-nitroaniline > o-nitroaniline. orientjchem.org

The reaction can also proceed through a "condensation" pathway, where intermediates can react with each other to form dimeric species like azoxy, azo, and hydrazo compounds, which are then further reduced to the final amine. researchgate.net However, the hydrogenation pathway is generally favored under typical catalytic hydrogenation conditions.

The choice of catalyst is critical for the selectivity of the hydrogenation. Catalysts based on platinum group metals are highly effective for the reduction of nitro compounds. researchgate.net Supported palladium catalysts, sometimes with additives like copper, platinum, or rhodium, have demonstrated high activity and selectivity under mild conditions. researchgate.net Nanocarbon-based materials are also emerging as effective catalyst supports, enhancing the dispersion and stability of metal nanoparticles and leading to high catalytic efficiency. frontiersin.org

Nitrosation Reaction Pathway Analysis

The reaction of secondary aromatic amines, such as N-ethylaniline derivatives, with nitrosating agents can lead to the formation of N-nitrosamines. This reaction is of significant interest due to the biological activity of nitrosamines. The mechanism of N-nitrosation typically involves the electrophilic attack of a nitrosating agent on the lone pair of electrons of the amine nitrogen. nih.gov

For secondary amines, the process is a direct displacement of the hydrogen on the nitrogen by a nitroso group. nih.gov The reaction of N-methylaniline with nitric oxide in the presence of oxygen, which forms dinitrogen trioxide (N₂O₃) as the active nitrosating species, has been shown to produce N-nitroso-N-methylaniline. pharm.or.jp

In the context of compounds like Ethyl Centralite (1,3-diethyl-1,3-diphenylurea), which is used as a stabilizer in propellants, its reaction with nitrous acid can lead to a variety of nitrated and nitrosated derivatives. dtic.mil Studies on Ethyl Centralite have shown that nitrosation can occur at the nitrogen atom, followed by rearrangement or further reaction to yield ring-nitrosated and nitrated products. dtic.mil

The nitrosation of anilines can be catalyzed by halide ions or thiourea (B124793). rsc.org The mechanism involves the formation of a more potent nitrosating agent, such as a nitrosyl halide, which then reacts with the free amine. rsc.org The initial N-nitrosation can be a reversible step. rsc.orgresearchgate.net

Aromatic Ring Reactivity and Selectivity

The substituents on the benzene (B151609) ring of this compound dictate the regioselectivity of further reactions on the aromatic ring. The ethylamino group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile will preferentially add to the positions most activated by the substituents. For this compound, the ethylamino group strongly activates the ortho (positions 2 and 4) and para (position 6) positions. The nitro group at position 3 deactivates the ring but directs incoming electrophiles to the meta positions relative to itself (positions 1 and 5).

Considering the combined effects:

Position 2: Ortho to the activating ethylamino group.

Position 4: Ortho to the activating ethylamino group and ortho to the deactivating nitro group.

Position 6: Para to the activating ethylamino group.

Position 5: Meta to both the ethylamino and nitro groups.

The directing effects of the powerful activating ethylamino group will dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the ethylamino group. Steric hindrance from the ethyl group might slightly disfavor substitution at the ortho positions (2 and 4) compared to the para position (6).

Studies on the nitration of N-alkylanilines have shown that the regioselectivity can be controlled. acs.orgacs.orgresearchgate.netnih.gov For instance, using tert-butyl nitrite (B80452) can lead to regioselective ring nitration. acs.orgacs.orgnih.gov The mechanism is thought to involve an initial N-nitrosation followed by ring nitration. acs.org In the case of acetanilides, the N-acetyl group directs nitration primarily to the para position, and to a lesser extent, the ortho position. ulisboa.ptrsc.org

Nucleophilic Aromatic Displacement Processes

Nucleophilic aromatic substitution (SNA) on nitroaromatics is a well-established class of reactions. tandfonline.com The presence of a strong electron-withdrawing group, such as a nitro group, is typically required to activate the aromatic ring towards nucleophilic attack. tandfonline.com The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In this compound, the nitro group at the meta position relative to the ethylamino group makes the ring susceptible to nucleophilic attack, although less so than if it were in the ortho or para position to a leaving group. If a suitable leaving group were present on the ring, a nucleophile could displace it.

Another relevant process is the oxidative nucleophilic substitution of hydrogen (ONSH), where a nucleophile attacks an electron-deficient aromatic ring, and an oxidizing agent facilitates the departure of a hydride ion. rsc.org This has been observed in the reaction of nitrobenzenes with arylamines to form N-aryl-2-nitroanilines. rsc.org

Specific Reaction Profiles and Intermediate Characterization

The synthesis of substituted nitroanilines often involves multi-step processes. For example, N-(3-nitrophenyl)cinnamamide has been synthesized by reacting 3-nitroaniline (B104315) with cinnamoyl chloride. mdpi.com

The characterization of intermediates in these reactions is crucial for understanding the reaction pathways. In the hydrogenation of nitro compounds, intermediates such as nitrosobenzene (B162901) and phenylhydroxylamine are often proposed, though they may not always accumulate to detectable concentrations. rsc.orgorientjchem.org In nitrosation reactions, N-nitroso intermediates are key species that can be isolated or can rearrange to other products. dtic.milacs.org

Table of Reaction Parameters for Nitration of N-Alkylanilines

Substrate Reagent Conditions Product Yield Reference
N-alkyl anilines tert-Butyl nitrite Metal-free N-nitroso N-alkyl nitroanilines Excellent acs.orgacs.orgnih.gov
N-acetyl anilides AgNO₃, K₂S₂O₈ Reflux in acetonitrile (B52724) ortho-nitrated products 30-63% researchgate.net

This table provides a summary of different nitration methods for N-alkylaniline derivatives and is for illustrative purposes.

Cycloaddition Reaction Mechanisms (e.g., nitro-substituted nicotine (B1678760) analogue formation)

The [3+2] cycloaddition reaction is a significant pathway for the synthesis of five-membered heterocyclic compounds. In the context of this compound, its derivatives can participate as key components in forming complex structures like nitro-substituted nicotine analogues. This typically involves the reaction of a nitrone, which can be conceptually derived from an aniline (B41778) derivative, with an alkene or alkyne dipolarophile. wikipedia.org

A pertinent example is the [3+2] cycloaddition reaction between (E)-substituted nitroethene derivatives and (Z)-C-(3-pyridyl)-N-aryl-nitrones, which has been studied using Density Functional Theory (DFT). chemrxiv.orgresearchgate.net In these reactions, the nitrone acts as a 1,3-dipole, reacting with the nitroethene (the dipolarophile) to form an isoxazolidine (B1194047) ring, a core component of the nicotine analogue. wikipedia.orgchemrxiv.orgresearchgate.net The "aryl" group on the nitrone can be a substituted phenyl ring, such as the one in this compound.

The regiochemistry of this cycloaddition is governed by frontier molecular orbital (FMO) theory. wikipedia.org The interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition. For nitrone-olefin cycloadditions, the substitution pattern on both reactants is crucial. When the dipolarophile (alkene) is electron-poor, the reaction is typically controlled by the HOMO of the nitrone and the LUMO of the dipolarophile. wikipedia.org Conversely, with an electron-rich dipolarophile, the interaction between the dipolarophile's HOMO and the nitrone's LUMO is dominant. wikipedia.org

Computational studies on the formation of nitro-substituted nicotine analogues reveal that these reactions proceed with high regio- and stereoselectivity, favoring the formation of the exo-isoxazolidine product. chemrxiv.orgresearchgate.net The presence of electron-withdrawing groups on the nitroethene increases its electrophilicity, while electron-donating groups on the nitrone enhance its nucleophilicity, influencing the reaction's activation barriers. chemrxiv.org The nitrone generally acts as the nucleophile and the alkene as the electrophile in these transformations. chemrxiv.org

The general mechanism for such a [3+2] cycloaddition can be described as a concerted, pericyclic process. wikipedia.org However, depending on the reactants and reaction conditions, stepwise mechanisms involving zwitterionic intermediates can also occur, particularly in polar solvents. csic.esresearchgate.net

Table 1: Key Factors in the [3+2] Cycloaddition for Nicotine Analogue Formation

FactorDescriptionInfluence on ReactionReference
Reactants (Z)-C-(3-pyridyl)-N-aryl-nitrone and (E)-substituted nitroetheneThe nitrone acts as the 1,3-dipole and the nitroethene as the dipolarophile to form an isoxazolidine ring. chemrxiv.org, researchgate.net
Regioselectivity Controlled by Frontier Molecular Orbitals (FMO)The electronic nature of substituents on both reactants dictates the preferred regioisomer (4- or 5-substituted isoxazolidine). wikipedia.org
Stereoselectivity Generally highTypically favors the formation of the exo-isoxazolidine nicotine analogue. chemrxiv.org, researchgate.net
Substituent Effects Electronic properties of substituents on both the nitrone and nitroetheneElectron-withdrawing groups on the alkene and electron-donating groups on the nitrone can accelerate the reaction by modifying the FMO energies. chemrxiv.org
Mechanism Concerted pericyclic reactionThe reaction proceeds in a single step where new C-C and C-O bonds are formed simultaneously. wikipedia.org

Reactions with Aldehydes and Quinoline (B57606) Derivative Formation (e.g., Doebner-Miller reaction)

This compound, as a substituted aniline, is a potential substrate for the Doebner-Miller reaction, a classic method for synthesizing quinoline derivatives. wikipedia.org This reaction involves the treatment of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as a Brønsted or Lewis acid. wikipedia.org The α,β-unsaturated carbonyl compound can be generated in situ from the aldol (B89426) condensation of two aldehyde molecules. wikipedia.org

The mechanism of the Doebner-Miller reaction is complex and has been a subject of debate. wikipedia.org A widely accepted pathway involves the following key steps:

Michael Addition: The aniline (in this case, this compound) undergoes a nucleophilic conjugate addition to the α,β-unsaturated carbonyl compound. wikipedia.org

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring.

Dehydration and Oxidation: Subsequent dehydration and oxidation (aromatization) lead to the formation of the substituted quinoline ring system. wikipedia.org

When 3-nitroaniline is used as the starting material with an α,β-unsaturated ketone like methyl vinyl ketone, a nitro-substituted quinoline can be synthesized. google.com For instance, the reaction of 3-nitroaniline with methyl vinyl ketone in the presence of catalysts like ferric chloride and anhydrous zinc chloride yields 5-nitro-4-methylquinoline. google.com The presence of the nitro group on the aniline ring influences its reactivity and the properties of the resulting quinoline.

The reaction of nitroanilines with aldehydes is a fundamental step in many quinoline syntheses. researchgate.net For example, under Doebner-Miller conditions, o-nitroaniline can react with crotonaldehyde (B89634) (an α,β-unsaturated aldehyde) to form a quinoline derivative. researchgate.net The reaction of an aniline with two equivalents of an aliphatic aldehyde in an acidic medium is a hallmark of the Doebner-Miller synthesis. thieme-connect.de

Table 2: Doebner-Miller Reaction for Quinoline Synthesis

Reactant 1Reactant 2 (or its precursor)Catalyst/ConditionsProductReference
Anilineα,β-Unsaturated carbonyl compoundLewis or Brønsted acidSubstituted quinoline wikipedia.org
3-NitroanilineMethyl vinyl ketoneFerric chloride, Zinc chloride, 70-75°C5-Nitro-4-methylquinoline google.com
AnilineCrotonaldehydeAcidic medium2-Methylquinoline iipseries.org
ArylamineTwo equivalents of an aliphatic aldehydeAcidic medium (e.g., HCl, H₂SO₄)Substituted quinoline thieme-connect.de

Advanced Spectroscopic and Structural Characterization of N Ethyl 3 Nitroaniline

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions in conjugated systems like N-ethyl-3-nitroaniline. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. In molecules containing both electron-donating groups (like the ethylamino group) and electron-accepting groups (like the nitro group) on an aromatic ring, intramolecular charge-transfer (ICT) transitions are prominent. ulisboa.pt

For this compound, the spectrum is characterized by distinct absorption bands corresponding to different electronic transitions. ulisboa.ptkvmwai.edu.in The primary transitions observed are π → π* and n → π. kvmwai.edu.in The π → π transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, is typically intense and is associated with the conjugated π-system of the nitroaromatic ring. This band often has significant charge-transfer character, arising from the electronic delocalization from the ethylamino donor to the nitro acceptor. ulisboa.ptresearchgate.net The n → π* transition, which involves the promotion of a non-bonding electron (from the nitrogen of the amino group or the oxygens of the nitro group) to a π* antibonding orbital, is generally of lower intensity. kvmwai.edu.in

The position and intensity of these absorption bands are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net For ICT bands, an increase in solvent polarity typically causes a bathochromic (red) shift, indicating that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. researchgate.net

Table 1: Representative UV-Vis Absorption Data for this compound

Wavelength (λmax)Molar Absorptivity (ε)Transition TypeDescription
~250 nmHighπ → πAssociated with the aromatic ring's π-system.
~380 nmModerate to Highπ → π (ICT)Intramolecular Charge Transfer from the ethylamino group to the nitro group. ulisboa.ptresearchgate.net
~450 nmLown → πPromotion of a non-bonding electron to an antibonding π orbital. kvmwai.edu.in

Note: The exact λmax and ε values can vary depending on the solvent used.

Fluorescence Spectroscopy Studies

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to its ground state. While many aromatic molecules are fluorescent, nitroaromatic compounds like this compound are often characterized by very weak fluorescence or are considered non-fluorescent. rsc.org

This phenomenon is primarily due to the presence of the nitro (-NO2) group, which provides an efficient pathway for non-radiative decay of the excited state. rsc.org The most prevalent quenching mechanism is rapid intersystem crossing (ISC), where the initially populated singlet excited state (S1) is converted to a triplet state (T1). rsc.org This process is significantly faster than the rate of fluorescence, effectively preventing light emission. The relaxation from the triplet state back to the singlet ground state is also a non-radiative process or results in phosphorescence, which is typically not observed under standard fluorescence spectroscopy conditions.

Any weak fluorescence that might be detected from this compound would be expected to exhibit solvatochromism, with the emission peak shifting in response to solvent polarity. acs.orgchemrxiv.org This is because the emitting excited state possesses significant charge-transfer character, similar to the state responsible for the ICT absorption band in UV-Vis spectroscopy. chemrxiv.org

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), enabling the determination of molecular weight and elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable information for structural elucidation. aip.org For this compound (C₈H₁₀N₂O₂), the molecular weight is 166.18 g/mol . nih.gov

Under electron ionization (EI), this compound will form a molecular ion (M⁺•) with an m/z value of 166. The fragmentation of this molecular ion is dictated by the chemical nature of the ethylamino and nitro functional groups.

Key fragmentation pathways include:

α-Cleavage: This is a characteristic fragmentation for aliphatic amines. ddugu.ac.in The cleavage of the bond between the first and second carbon of the ethyl group results in the loss of a methyl radical (•CH₃), producing a stable iminium cation at m/z 151. This is often a prominent peak.

Nitro Group Fragmentation: The nitro group can fragment in several characteristic ways. acs.org This includes the loss of an oxygen atom (O) to give a fragment at m/z 150, the loss of a nitro radical (•NO) to yield a fragment at m/z 136, and the loss of the entire nitro group (•NO₂) to produce a fragment at m/z 120.

Loss of Ethylene (B1197577): A rearrangement reaction can lead to the expulsion of a neutral ethylene molecule (C₂H₄), resulting in a fragment corresponding to 3-nitroaniline (B104315) at m/z 138.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IonFormula of IonFragmentation Pathway
166Molecular Ion[C₈H₁₀N₂O₂]⁺•Ionization of parent molecule.
151[M - CH₃]⁺[C₇H₇N₂O₂]⁺α-cleavage, loss of a methyl radical. ddugu.ac.inlibretexts.org
138[M - C₂H₄]⁺•[C₆H₆N₂O₂]⁺•Rearrangement and loss of ethylene.
136[M - NO]⁺[C₈H₁₀N₂O]⁺Loss of nitric oxide radical. acs.org
120[M - NO₂]⁺[C₈H₁₀N]⁺Loss of nitrogen dioxide radical. acs.org

X-ray Diffraction (XRD) and Crystallographic Analysis

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound is grown and mounted in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected. The analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density map of the unit cell, from which the positions of the individual atoms are determined.

While specific crystallographic data for this compound is not available in the consulted literature, data from closely related compounds such as N-(3-nitrophenyl)cinnamamide provides insight into the likely crystal structure. mdpi.com These types of molecules frequently crystallize in monoclinic space groups like P2₁/n. mdpi.com

Table 3: Representative Crystallographic Data for a Related Nitroaniline Derivative, N-(3-nitrophenyl)cinnamamide

ParameterValueReference
Crystal SystemMonoclinic mdpi.com
Space GroupP2₁/n mdpi.com
a (Å)6.7810 (5) mdpi.com
b (Å)23.0913 (15) mdpi.com
c (Å)8.2079 (5) mdpi.com
β (°)90.00 mdpi.com
Volume (ų)1282.76 (15) mdpi.com
Z (molecules/unit cell)4 mdpi.com
Note: This data is for N-(3-nitrophenyl)cinnamamide and serves as an illustrative example.

The crystal packing describes how individual molecules of this compound are arranged in the crystal lattice. This arrangement is governed by a network of non-covalent intermolecular interactions, which are crucial for the stability of the crystal structure. acs.org For nitroaniline derivatives, the most significant interactions are hydrogen bonds and π-π stacking. scispace.com

π-π Stacking: The aromatic rings of this compound can interact with each other through π-π stacking. These interactions occur when the π-orbitals of adjacent aromatic rings overlap. The geometry of this stacking can be parallel-displaced (offset face-to-face) or T-shaped (edge-to-face). scispace.com These interactions contribute significantly to the cohesive energy of the crystal, influencing its physical properties. In many nitroaniline derivatives, π-stacking interactions are a key feature in the crystal packing. scispace.com

The interplay between the directional and strong hydrogen bonds and the weaker, less directional π-π stacking interactions ultimately determines the final, most thermodynamically stable crystal structure.

Theoretical and Computational Chemistry of N Ethyl 3 Nitroaniline

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

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Nonlinear Optical (NLO) Property Investigations

Information not available in the search results.

The terahertz (THz) region of the electromagnetic spectrum, typically defined as the frequency range between 100 GHz and 10 THz, holds significant promise for applications in frequency domain spectroscopy and imaging. The development of efficient, compact, and room-temperature THz sources is a key area of research, with organic nonlinear optical (NLO) crystals emerging as promising materials.

Research into nitroaniline derivatives has shown their potential for THz wave generation. For instance, 3-nitroaniline (B104315) (also known as m-nitroaniline or m-NA), a compound closely related to N-ethyl-3-nitroaniline, has been successfully used to generate terahertz radiation. nih.gov In these studies, ultrashort femtosecond laser pulses are used to irradiate a 3-nitroaniline single crystal, resulting in the emission of THz waves. The intensity of the generated terahertz radiation is proportional to the d-constant of the crystal, which is related to the molecular hyperpolarizability. nih.gov

The spectral bandwidth of the generated THz radiation from 3-nitroaniline is found to be in the moderate range of 0.9 to 2.3 THz. nih.gov The variations in the spectral band shape are attributed to absorption by low-frequency phonon modes within the crystal. nih.gov

Other related nitroaniline derivatives have also been investigated for their THz generation capabilities. N-Benzyl-2-methyl-4-nitroaniline (BNA) is another organic NLO crystal that has demonstrated efficient and strong THz-wave generation. ulisboa.pt High-quality single crystals of BNA have been grown and shown to have a large NLO coefficient (d33) of approximately 230 pm/V. ulisboa.pt Using a technique called difference frequency generation (DFG), researchers have successfully generated THz waves in the range of 0.1 to 15 THz with BNA crystals. ulisboa.pt

Furthermore, studies on N-substituted 2-methyl-4-nitroaniline (B30703) derivatives have also been conducted. The intensity and spectrum of the THz radiation generated from these crystals have been compared with well-known THz emitters like ZnTe and DAST (N, N-dimethylamino-N'-methylstilbazolium p-toluenesulfonate). semanticscholar.org The integrated intensity of THz radiation from an N-benzyl-MNA crystal was found to be comparable to that of the DAST crystal, a benchmark organic THz emitter. semanticscholar.org The spectral range of these N-substituted 2-methyl-4-nitroaniline derivatives extended to around 2.5 THz. semanticscholar.org The molecular arrangement within the crystals and absorption due to low-frequency phonon modes are suggested to influence both the intensity and the spectral shape of the emitted THz radiation. semanticscholar.org

These findings from related nitroaniline compounds suggest that this compound, due to its structural similarities, may also possess interesting nonlinear optical properties and potential for applications in terahertz photonics. However, dedicated experimental and theoretical studies are required to confirm and quantify these properties for this compound itself.

Applications of N Ethyl 3 Nitroaniline in Specialized Organic Synthesis and Materials Science

Role as a Synthetic Intermediate in Advanced Fine Chemical Production

The presence of both an amino group and a nitro group makes N-ethyl-3-nitroaniline a valuable precursor in the multi-step synthesis of complex organic molecules. These functional groups can be selectively modified to introduce a wide range of other functionalities, making it a key component in the production of high-value chemicals.

Precursor in Azo Dye Synthesis for Industrial and Academic Applications

Azo dyes represent the largest class of synthetic colorants used in a variety of industries, including textiles, printing, and coatings. researchgate.net The synthesis of azo dyes primarily involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. researchgate.net While specific examples detailing the use of this compound as the diazo component are not extensively documented in publicly available literature, its structural analogue, 3-nitroaniline (B104315), is a well-known precursor for disperse dyes such as Disperse Yellow 5 and Acid Blue 29. wikipedia.org

The general synthetic route to azo dyes using an N-alkylaniline derivative involves the diazotization of the amino group to form a reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. discoveryjournals.org The resulting diazonium salt is then reacted with a suitable coupling component, which is often a phenol, naphthol, or another aromatic amine, to form the azo dye. discoveryjournals.orgijrpr.com The ethyl group on the nitrogen atom in this compound can influence the solubility and coloristic properties of the resulting dye.

Table 1: Key Reaction Steps in Azo Dye Synthesis

StepReactionReagentsConditions
1DiazotizationNaNO₂, HCl0-5 °C
2Azo CouplingCoupling Component (e.g., phenol, naphthol)Alkaline or acidic medium

The substitution pattern on both the diazonium component and the coupling partner determines the final color of the dye. The nitro group in this compound acts as an electron-withdrawing group, which can shift the absorption maximum of the resulting dye to longer wavelengths (a bathochromic shift), often resulting in yellow, orange, or red hues. google.com

Building Block for Pharmaceutical Intermediates and Derivatives

Nitroaromatic compounds are important precursors in the synthesis of a wide range of pharmaceuticals due to the versatile chemistry of the nitro group. nih.gov This functional group can be readily reduced to an amino group, which can then be further modified to introduce various pharmacophores. rsc.org While direct examples of pharmaceuticals derived from this compound are not prevalent in the literature, the broader class of nitroanilines and their derivatives are extensively used in medicinal chemistry. google.com

The biological activity of nitro-containing compounds is diverse and includes antibacterial, antifungal, and anticancer properties. nih.govresearchgate.net For instance, the synthesis of various biologically active N-substituted carbazole (B46965) derivatives has been reported, with some N-ethyl derivatives showing notable antimicrobial activity. mdpi.com The synthesis of novel benzimidazole (B57391) derivatives, a common scaffold in pharmaceuticals, has been achieved through the condensation of substituted o-nitroanilines. mdpi.com

The general strategy for utilizing this compound in pharmaceutical synthesis would involve the chemical manipulation of its functional groups. The nitro group can be reduced to an amine, which can then participate in amide bond formation, alkylation, or arylation reactions to build more complex molecular architectures. The existing N-ethyl group can also influence the pharmacokinetic properties of the final molecule, such as its lipophilicity and metabolic stability.

Advanced Material Science Applications

The electronic properties conferred by the nitro and amino groups make this compound and its derivatives interesting candidates for applications in materials science, particularly in the field of optics and functional polymers.

Development of Organic Nonlinear Optical Materials based on Nitroaniline Chromophores

Organic materials with nonlinear optical (NLO) properties are of significant interest for applications in optical communications, data storage, and signal processing. nih.gov The NLO response in organic molecules often arises from a donor-π-acceptor (D-π-A) structure, where an electron-donating group and an electron-accepting group are connected by a conjugated π-system. nih.gov

Nitroaniline derivatives are classic examples of D-π-A chromophores, with the amino group acting as the donor and the nitro group as the acceptor. researchgate.netresearchgate.net The N-ethyl group in this compound can enhance the electron-donating ability of the amino group, potentially leading to a larger second-order NLO response (hyperpolarizability) compared to unsubstituted 3-nitroaniline. The relative positions of the donor and acceptor groups also play a crucial role in determining the NLO properties. researchgate.netresearchgate.net

Table 2: Comparison of Molecular Properties Relevant to NLO Activity

CompoundElectron DonorElectron AcceptorExpected NLO Activity
Aniline (B41778)-NH₂-Low
Nitrobenzene (B124822)--NO₂Low
3-Nitroaniline-NH₂-NO₂Moderate
This compound-NHC₂H₅-NO₂Potentially higher than 3-nitroaniline

While specific experimental data on the NLO properties of this compound are scarce, theoretical studies on related substituted anilines suggest that N-alkylation can indeed enhance the hyperpolarizability.

Functionalization for Tailored Material Properties

The reactivity of the amino and nitro groups in this compound allows for its incorporation into polymeric structures to create functional materials with tailored properties. For example, aniline and its derivatives can be polymerized to form polyaniline, a well-known conducting polymer. researchgate.net The copolymerization of aniline with functionalized anilines, such as 3-nitroaniline, has been explored to modify the properties of the resulting polymer, including its solubility, thermal stability, and electrical conductivity. researchgate.net

The incorporation of this compound into a polymer backbone could be achieved through various polymerization techniques. The resulting polymer would possess pendant nitro groups that could be further modified post-polymerization. For instance, the nitro groups could be reduced to amino groups, which could then be used to crosslink the polymer or to attach other functional molecules. This approach allows for the creation of materials with tunable properties for applications such as sensors, coatings, and membranes. While specific research on polymers derived from this compound is limited, the principles of polymer functionalization are well-established. mdpi.com

Utilization as a Research Reagent in Exploratory Organic Chemistry

In addition to its role as a precursor for specific applications, this compound serves as a versatile reagent in exploratory organic chemistry. frontiersin.org Its bifunctional nature allows for a wide range of chemical transformations, making it a useful starting material for the synthesis of novel organic compounds with interesting structures and properties.

The amino group can be protected, allowing for selective reactions at other positions on the aromatic ring. The nitro group can be reduced to an amine, as previously mentioned, or it can participate in other transformations. The aromatic ring itself can undergo electrophilic substitution reactions, with the directing effects of the amino and nitro groups influencing the position of substitution.

The diverse reactivity of nitro compounds makes them valuable building blocks in organic synthesis. frontiersin.org They can be used to introduce nitrogen-containing functionalities and to construct complex molecular frameworks. The study of the reactivity of molecules like this compound contributes to the fundamental understanding of organic reaction mechanisms and the development of new synthetic methodologies.

Environmental Research on Nitroaniline Compounds: Degradation Pathways and Analytical Monitoring

Environmental Fate and Transformation Studies

The environmental persistence of nitroaniline compounds necessitates a thorough understanding of their transformation and degradation pathways. Research has explored various mechanisms, including photolytic, microbial, and chemical oxidation processes, to determine how these compounds are broken down in the environment.

Photolytic degradation is a significant pathway for the transformation of nitroanilines in aquatic environments. Compounds like 3-nitroaniline (B104315) can absorb light at wavelengths greater than 290 nm, making them susceptible to direct degradation by sunlight. nih.gov The process involves the absorption of light energy, which can lead to the cleavage of chemical bonds and the breakdown of the molecule.

Furthermore, catalytic photodegradation, an advanced oxidation process, has proven effective. This technique utilizes semiconductor materials, such as Titanium Dioxide (TiO₂), which, when exposed to solar radiation, generate electron-hole pairs. researchgate.net These reactive species initiate the conversion and degradation of contaminant molecules. researchgate.net Studies on ortho- and meta-nitroaniline in solar reactors with TiO₂ catalysts have demonstrated the viability of this technology for treating water contaminated with nitroanilines. researchgate.net

Microorganisms have evolved diverse strategies to metabolize and transform nitroaromatic compounds, which are largely synthetic and have only recently been introduced into the biosphere. asm.orgdtic.mil Both anaerobic and aerobic pathways for the biodegradation of these compounds have been identified.

Under anaerobic conditions, bacteria can reduce the nitro group through nitroso and hydroxylamino intermediates to form the corresponding amines. nih.gov For instance, various methanogenic bacteria, sulphate-reducing bacteria, and clostridia have been shown to transform nitrophenols and p-nitroaniline into their amino derivatives. nih.gov

Aerobic bacteria employ several strategies for the productive metabolism of nitro groups: nih.gov

Hydride-Meisenheimer Complex Formation: Some bacteria reduce the aromatic ring by adding a hydride ion, which is followed by rearomatization and the elimination of nitrite (B80452).

Monooxygenase Activity: These enzymes add a single oxygen atom, leading to the elimination of the nitro group from nitrophenols.

Dioxygenase Activity: These enzymes insert two hydroxyl groups into the aromatic ring, causing the spontaneous elimination of the nitro group.

Fungi, such as Phanerochaete chrysosporium, are also capable of extensively degrading or mineralizing a variety of nitroaromatic compounds. nih.gov Research has shown that acclimated bacteria can utilize compounds like 3-nitroaniline and 4-nitroaniline (B120555) as the sole source of carbon, nitrogen, and energy, demonstrating their complete mineralization potential. nih.gov In one study, a bacterial strain of Pseudomonas achieved 100% biodegradation of 500 mg/L of p-nitro-aniline within 48 hours under optimal conditions. nih.gov

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive and non-selective hydroxyl radicals (HO•) to oxidize and degrade pollutants. nih.govresearchgate.net These methods are particularly effective for treating recalcitrant organic compounds like nitroanilines. nih.gov

The Fenton process, which involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺), is a widely studied AOP for nitroaniline degradation. nih.gov The reaction is typically most efficient under acidic conditions, with an optimal pH of around 3.0. nih.govnih.gov The solar photo-Fenton process, which utilizes sunlight to enhance radical production, has shown higher oxidation power and effectiveness over a wider pH range compared to the classical Fenton process. nih.govepa.gov Under optimal conditions, the solar photo-Fenton process can achieve over 98% degradation of p-nitroaniline within 30 minutes. nih.gov The primary degradation mechanism involves the attack of hydroxyl radicals on the aromatic ring, leading to its opening and the formation of smaller carboxylic acids like fumaric, maleic, and oxalic acids, and eventually mineralization to carbon dioxide and water. researchgate.net

Table 1: Optimal Conditions for p-Nitroaniline (PNA) Degradation by Fenton and Photo-Fenton Processes
ParameterFenton Process nih.govSolar Photo-Fenton Process nih.govepa.gov
Optimal pH3.03.0
H₂O₂ DosageVaries (enhances rate, but high levels inhibit)10 mmol L⁻¹
Fe²⁺ DosageVaries (enhances rate)0.05 mmol L⁻¹
TemperatureIncreased temp. increases rate (Activation Energy: 53.96 kJ mol⁻¹)20 °C
Degradation EfficiencyNot specified>98% within 30 min

Analytical Methodologies for Environmental Detection

Accurate and sensitive analytical methods are crucial for monitoring the presence and concentration of nitroaniline compounds in environmental samples. Due to the typically low concentrations found in drinking and environmental waters, a pre-concentration or extraction step is often required before analysis. thermofisher.com

Chromatography is the cornerstone of analytical methods for detecting nitroanilines. High-Performance Liquid Chromatography (HPLC) is frequently preferred over Gas Chromatography (GC) because it does not require a chemical derivatization step, which can be time-consuming and complicated for these polar and thermolabile compounds. thermofisher.comchromatographyonline.com

HPLC methods typically utilize a reverse-phase column, such as an Agilent TC-C18, and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.gov Detection is commonly performed using an ultraviolet (UV) detector. nih.gov To enhance sensitivity, on-line Solid-Phase Extraction (SPE) can be coupled with HPLC, allowing for the detection of nitroanilines at sub-microgram per liter levels (µg/L). chromatographyonline.com This automated approach offers high reproducibility and reduces operator-related variation. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, particularly for the definitive identification of compounds in complex samples. epa.gov The method often involves a liquid-liquid or solid-phase extraction to isolate the analytes from the sample matrix before injection into the GC-MS system. nih.gov

Table 2: Performance of HPLC Methods for Nitroaniline Detection in Water Samples
CompoundMethodSample VolumeRecovery (%)Limit of Quantification (LOQ)Source
3-NitroanilineSPE-HPLC-UV500 mL84.6 - 94.02.0 x 10⁻⁹ M nih.gov
o-NitroanilineOn-line SPE-HPLCNot specified93 - 147 (at 1 µg/L)0.1 - 0.2 µg/L chromatographyonline.com
m-NitroanilineOn-line SPE-HPLCNot specified93 - 147 (at 1 µg/L)0.1 - 0.2 µg/L chromatographyonline.com
p-NitroanilineOn-line SPE-HPLCNot specified93 - 147 (at 1 µg/L)0.1 - 0.2 µg/L chromatographyonline.com

Microextraction techniques have gained prominence as environmentally friendly sample preparation methods that minimize the use of organic solvents and allow for high enrichment of analytes from a sample. mdpi.com Liquid-Phase Microextraction (LPME) is a miniaturized version of traditional liquid-liquid extraction and is well-suited for preparing aqueous samples for chromatographic analysis. mdpi.com

One such technique, directly suspended droplet liquid-liquid-liquid microextraction (LLLME), has been successfully developed for the determination of 3-nitroaniline in environmental water samples. nih.gov In this method, the analyte is first extracted from an alkaline aqueous sample (donor phase) into a small volume of an organic solvent. Subsequently, it is back-extracted into an acidic aqueous droplet (acceptor phase) suspended in the organic solvent. nih.gov This acceptor droplet is then directly injected into an HPLC system for analysis. nih.gov This approach can achieve significant enrichment factors, up to 148-fold for 3-nitroaniline, enabling detection at very low levels. nih.gov

Table 3: Optimal Conditions for LLLME of 3-Nitroaniline nih.gov
ParameterCondition
Donor Phase (4.5 mL)0.1 M Sodium Hydroxide (pH 13)
Organic Phase (250 µL)o-xylene/1-octanol (90:10, v/v)
Acceptor Phase (6 µL)0.5 M Hydrochloric Acid (pH 0.3) with 500 mM 18-crown-6 (B118740) ether
Extraction Time60 seconds
Back-Extraction Time6 minutes
Stirring Rate600 rpm
Enrichment FactorUp to 148-fold
Limit of Detection1 µg/L

Spectroscopic Detection Methods in Environmental Matrices (e.g., UV, Fluorescence)

Spectroscopic methods, particularly UV-Visible (UV-Vis) spectrophotometry, are valuable for the detection and quantification of nitroaniline compounds in environmental samples. These techniques rely on the principle that molecules with chromophores, such as the nitro and amino groups on an aromatic ring, absorb light at specific wavelengths.

For nitroaniline compounds, the presence of conjugated pi (π) bonding systems and non-bonding electron systems leads to characteristic absorption spectra. In the case of the closely related 3-nitroaniline, a maximum absorbance (λmax) is observed in 95% ethanol (B145695) at approximately 374-375 nm. nih.gov Another study identified a major band for 3-nitroaniline in aqueous solutions at 375 nm, attributed to the π → π* transition. researchgate.net While specific data for N-ethyl-3-nitroaniline is not available, its structural similarity suggests it would exhibit a comparable UV-Vis absorption profile, potentially with a slight shift in the λmax due to the presence of the ethyl group.

For determining trace amounts of such compounds in environmental water samples, methods like high-performance liquid chromatography (HPLC) coupled with a UV detector are often employed. thermofisher.comnih.gov For instance, a method for detecting 3-nitroaniline in water utilized HPLC with UV detection at 227 nm after a microextraction procedure to pre-concentrate the analyte. nih.gov This approach allows for sensitive and selective quantification, even at low concentrations (e.g., limits of detection in the µg/L range). nih.gov The use of a photodiode array detector can further enhance selectivity by comparing the full UV spectrum of a potential peak with that of a known standard, reducing the likelihood of false positives from matrix interference. thermofisher.com

Identification of Environmental Degradation Intermediates and By-products

The environmental degradation of nitroaromatic compounds like this compound can proceed through various biotic and abiotic pathways, leading to the formation of several intermediates and by-products. The stability conferred by the nitro group attached to the aromatic ring often makes these compounds resistant to rapid degradation. researchgate.net

Under anaerobic conditions, the primary transformation pathway for nitroaromatic compounds is the reduction of the nitro group. This can lead to the formation of potentially carcinogenic intermediates such as nitroso and hydroxylamine (B1172632) compounds. researchgate.net For 3-nitroaniline, it has been suggested that nitroreduction is a key activation step. epa.gov The initial step in the degradation of such compounds is often the formation of hydroxylamine, which can then undergo further enzyme-catalyzed rearrangements. nih.gov

Aerobic degradation pathways, often facilitated by microorganisms, can involve monooxygenase or dioxygenase enzymes. nih.gov These enzymes can hydroxylate the aromatic ring, making it more susceptible to ring cleavage. ethz.ch For the parent compound, 3-nitroaniline, potential metabolites identified include 4-amino-2-nitrophenol (B85986) and 2-amino-4-nitrophenol. epa.gov Although definitive evidence for these specific metabolites from 3-nitroaniline was noted as unavailable in one report, they represent plausible structures based on the metabolism of analogous compounds. epa.gov Another potential metabolite is 1,3-diaminobenzene, formed through the reduction of the nitro group. epa.gov Given these pathways, the degradation of this compound would be expected to produce analogous intermediates, such as N-ethyl-phenylenediamines and various ethyl-aminophenols.

Adsorption Mechanism Investigations for Environmental Remediation

The removal of nitroaniline compounds from contaminated water is a critical aspect of environmental remediation. Adsorption onto various materials is an effective and widely studied method for this purpose. researchgate.net

Understanding the rate and capacity of adsorption is crucial for designing effective remediation systems. This is achieved through the study of adsorption kinetics and equilibrium isotherms.

Adsorption Kinetics describe the rate of adsorbate uptake. researchgate.net The pseudo-second-order kinetic model is frequently found to best describe the adsorption of nitroanilines onto various adsorbents, indicating that the rate-limiting step may be chemical sorption. nih.govresearchgate.net For example, the adsorption of p-nitroaniline onto bamboo charcoal was well-explained by the pseudo-second-order equation. deswater.com Studies on 3-nitroaniline adsorption onto mesoporous MCM-48 material also showed that the process was well-supported by a pseudo-second-order model, with equilibrium being established in under 20 minutes. icrc.ac.iricrc.ac.ir

Adsorption Isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature. researchgate.net The Langmuir and Freundlich models are commonly used to analyze this relationship.

The Langmuir model assumes monolayer adsorption onto a homogeneous surface. researchgate.net The adsorption of 3-nitroaniline onto mesoporous material MCM-48 was better depicted by the Langmuir model than the Freundlich model, with a maximum monolayer adsorption capacity (q_max) of approximately 100 mg/g. icrc.ac.iricrc.ac.ir

The Freundlich model is an empirical model that describes adsorption on heterogeneous surfaces. researchgate.net

The table below summarizes the Langmuir and Freundlich isotherm constants for the adsorption of 3-nitroaniline on MCM-48.

Data for 3-Nitroaniline adsorption on MCM-48. icrc.ac.iricrc.ac.ir

The high correlation coefficient (R²) for the Langmuir model suggests a strong fit to the experimental data. icrc.ac.ir The Freundlich constant 1/n being less than 1 indicates a high adsorption intensity. icrc.ac.ir

The mechanism of adsorption can be broadly categorized as physisorption (physical adsorption) or chemisorption (chemical adsorption). Physisorption involves weak van der Waals forces, while chemisorption involves the formation of chemical bonds between the adsorbate and the adsorbent surface. researchgate.net

In the case of nitroaniline adsorption, the mechanism is often a combination of both physical and chemical processes. icrc.ac.iricrc.ac.ir The good fit of kinetic data to the pseudo-second-order model and isotherm data to models like Dubinin-Radushkevich suggests that chemisorption plays a significant role. nih.gov

For the adsorption of 3-nitroaniline onto MCM-48, the findings from isotherm and kinetics studies indicated the mechanism involves both chemisorption and physical adsorption. icrc.ac.iricrc.ac.ir Potential adsorption mechanisms for aniline (B41778) and its derivatives include:

Hydrogen Bonding: The amino group (-NH-C₂H₅) and the nitro group (-NO₂) of this compound can form hydrogen bonds with functional groups on the adsorbent surface, such as silanol (B1196071) (Si-OH) groups. icrc.ac.ir

π-π Interactions: The aromatic ring of the nitroaniline molecule can interact with the surface of carbonaceous adsorbents via π-π stacking interactions.

Electrostatic Interaction: Depending on the surface charge of the adsorbent and the pH of the solution, electrostatic attraction can occur.

Hydrophobic Interactions: The nonpolar parts of the molecule can be driven out of the aqueous phase onto the adsorbent surface.

The combination of these forces leads to the effective removal of these compounds from water. The initial rapid adsorption is often attributed to surface diffusion, followed by a slower intraparticle diffusion into the pores of the adsorbent material. mdpi.com

Table of Compounds Mentioned

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions to N-ethyl-3-nitroaniline Research

Direct academic literature singling out this compound is sparse; its primary scientific contributions are understood through its role as a chemical intermediate and as a member of the N-alkylated nitroaniline family. Historically, aromatic nitro compounds have been fundamental building blocks in industrial synthesis. The parent compound, 3-nitroaniline (B104315), is produced commercially and serves as a crucial precursor for dyes, including Disperse Yellow 5 and Acid Blue 29. wikipedia.org The academic contribution related to this compound is thus largely by extension—its potential use in creating derivatives for dyes, pigments, and functional materials.

Research into the synthesis of substituted nitroanilines has explored various methodologies. For instance, studies on the nitration of N-alkyl anilines have shown that reaction outcomes are highly dependent on the specific alkyl substituent and reaction conditions. While the nitration of N-ethylaniline typically yields the para-nitro isomer, the synthesis of the meta-isomer remains a more specialized challenge, often requiring multi-step pathways. researchgate.net

Furthermore, copolymers of aniline (B41778) and 3-nitroaniline have been synthesized and characterized to tune the physicochemical properties of polyaniline for applications in organo-electronics. researchgate.net The introduction of an N-ethyl group, as seen in this compound, would be expected to further modify properties such as solubility and thermal stability, representing an implicit area of academic interest. researchgate.net The study of N-(2-phenylethyl)nitroaniline derivatives as precursors for nitric oxide release agents also provides a framework where this compound could serve as a foundational structure for developing new therapeutic agents. nih.govresearchgate.net

Emerging Research Avenues and Challenges in Aromatic Nitro Compound Chemistry

The chemistry of aromatic nitro compounds is a dynamic field characterized by continuous innovation and persistent challenges. Research is actively pursuing more efficient, selective, and sustainable methods for the synthesis and functionalization of these vital chemical intermediates.

Emerging Synthetic and Functionalization Methods: Recent advances have moved beyond classical nitration techniques, which often rely on harsh and corrosive reagents like mixed nitric and sulfuric acids. researchgate.net Emerging avenues include:

Catalytic C-H Bond Activation/Nitration: Transition-metal-catalyzed methods are being developed for the direct nitration of aromatic C-H bonds, offering better regioselectivity and atom economy. researchgate.net

Advanced Reduction Techniques: The reduction of the nitro group to an amine is a fundamental transformation. acs.org Current research focuses on developing highly chemoselective catalysts that can reduce the nitro group while tolerating other sensitive functional groups in the molecule. acs.org A significant challenge is the development of efficient hydrogenation catalysts based on abundant, non-precious metals like iron, moving away from palladium and platinum. researchgate.netnih.gov

Key Challenges: Despite progress, significant hurdles remain in the field. A primary challenge is achieving high selectivity in reactions involving poly-functionalized nitroarenes. researchgate.net Many traditional catalytic systems lack the precision to differentiate between a nitro group and other reducible moieties, leading to unwanted side products. researchgate.net Furthermore, the environmental impact of many synthetic routes remains a concern, driving the need for "green" chemistry approaches with less hazardous reagents and solvents. researchgate.net The inherent toxicity and potential mutagenicity of many nitroaromatic compounds also present challenges in their handling and application, necessitating careful molecular design to mitigate these risks. scielo.brnih.gov

Interactive Data Table: Research Focus in Aromatic Nitro Compound Chemistry

Research AreaKey ObjectivesRepresentative Challenges
Synthesis Develop greener, more selective nitration methods (e.g., solid acids, metal nitrates).Avoiding over-nitration; handling corrosive reagents; poor regioselectivity.
Reduction Create highly chemoselective catalysts (especially non-precious metals like Fe, Co) for converting -NO₂ to -NH₂.Preserving other reducible groups (halogens, carbonyls); catalyst reusability and stability. researchgate.net
Functionalization Utilize the -NO₂ group as a leaving group in cross-coupling reactions (denitrative coupling).Activation of the strong C-NO₂ bond; catalyst poisoning; limited substrate scope. researchgate.net
Organocatalysis Employ nitroalkenes and nitroalkanes in asymmetric synthesis to create chiral building blocks. nih.govControlling stereochemistry; scalability of organocatalytic processes.

Interdisciplinary Research Opportunities Involving this compound

The unique structure of this compound makes it a candidate for exploration in several interdisciplinary fields, bridging synthetic chemistry with materials science, medicinal chemistry, and environmental science.

Materials Science and Electronics: The development of novel organic materials for electronic and optical applications is a rapidly growing field. Polyaniline is a well-known conducting polymer, but its application is often limited by poor processability. researchgate.net Research has shown that creating copolymers, such as with 3-nitroaniline, can tune the polymer's properties. researchgate.net this compound could serve as a valuable monomer in this context. The ethyl group could enhance solubility in organic solvents, making the resulting polymer more processable for applications in sensors, organic light-emitting diodes (OLEDs), or antistatic coatings. Additionally, nitroaromatic compounds are central to the design of chemiresistive sensors for detecting explosives and pollutants. mdpi.com this compound could be investigated as a component in hybrid materials designed for the selective detection of other nitroaromatic molecules. mdpi.com

Medicinal Chemistry and Drug Discovery: The nitroaromatic scaffold is a key feature in many therapeutic agents, often acting as a bioactivatable group. scielo.br The nitro group can be selectively reduced by cellular enzymes under hypoxic (low oxygen) conditions, which are characteristic of solid tumors and certain microbial infections. mdpi.com This bioreductive activation makes nitroaromatics ideal candidates for prodrug design. mdpi.com this compound could serve as a foundational scaffold for developing novel anticancer or antimicrobial agents. The N-ethylamino group provides a convenient handle for further chemical modification, allowing for the attachment of other pharmacophores or targeting moieties to create highly specific therapeutic agents. nih.gov

Environmental Science: Nitroaromatic compounds are significant environmental pollutants due to their widespread industrial use and resistance to degradation. nih.gov Understanding the metabolic pathways by which microorganisms break down these compounds is crucial for developing effective bioremediation strategies. While much research has focused on simpler nitroaromatics, the biodegradation of N-alkylated derivatives is less understood. This compound could serve as a model substrate to study the enzymatic processes involved in the degradation of N-alkylated nitroaromatics, providing insights that could help in cleaning up contaminated industrial sites. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-ethyl-3-nitroaniline, and how can its purity be optimized?

  • Methodology : The synthesis typically involves nitration of N-ethylaniline derivatives under controlled conditions. A common approach is electrophilic aromatic substitution using nitric acid in a sulfuric acid medium at 0–5°C to minimize byproducts . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity (>97%) is confirmed by HPLC or TLC, with structural validation via 1^1H NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm) and mass spectrometry (expected molecular ion at m/z 180.16) .

Q. How can spectroscopic techniques be employed to characterize N-ethyl-3-nitroaniline?

  • Methodology :

  • FT-IR : Identify nitro group stretching vibrations at ~1520 cm1^{-1} (asymmetric) and ~1350 cm1^{-1} (symmetric) .
  • 1^1H NMR : Aromatic protons appear as a multiplet (integration for 3 substituents), with the ethyl group’s CH2_2 and CH3_3 resonating at δ 1.2–1.4 ppm and δ 3.3–3.5 ppm, respectively .
  • HRMS : Confirm molecular formula (C8_8H10_{10}N2_2O2_2) with exact mass matching theoretical values (e.g., 180.0776 for [M+H]+^+) .

Q. What are the solubility and stability considerations for N-ethyl-3-nitroaniline in experimental settings?

  • Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Stability tests under ambient light and temperature should precede long-term storage (recommended: −20°C in amber vials under inert gas). Degradation is monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How do electronic effects of the nitro and ethyl groups influence the reactivity of N-ethyl-3-nitroaniline in nucleophilic substitution reactions?

  • Methodology : Computational studies (e.g., DFT) reveal that the nitro group’s electron-withdrawing nature meta-directs electrophilic attacks, while the ethyl group’s electron-donating effect modulates ring activation. Charge-transfer contributions can be quantified using distributed polarizability models, as demonstrated in nitroaniline derivatives . Experimental validation involves kinetic studies under varying substituents (e.g., comparing reaction rates with N-methyl or halogenated analogs) .

Q. What strategies resolve contradictions in reported reactivity data for nitroaniline derivatives like N-ethyl-3-nitroaniline?

  • Methodology : Cross-validate data using:

  • Kinetic isotope effects to probe reaction mechanisms.
  • In situ spectroscopy (e.g., UV-Vis monitoring of intermediate formation).
  • Computational docking to assess steric/electronic influences of the ethyl group on transition states .

Q. How can computational models predict the environmental fate or toxicity of N-ethyl-3-nitroaniline?

  • Methodology :

  • QSAR models : Correlate structural descriptors (e.g., logP, HOMO-LUMO gaps) with biodegradability or ecotoxicity data from analogous nitroaromatics .
  • Molecular dynamics simulations : Study interactions with biological targets (e.g., enzyme binding pockets) to infer metabolic pathways .

Data Contradiction Analysis

  • Example : Discrepancies in reported nitro group vibrational frequencies may arise from solvent polarity or crystallographic packing. Mitigate by standardizing measurement conditions (e.g., KBr pellet vs. ATR-FTIR) and referencing computational IR spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.